molecular formula C10H9ClN2O2 B3037263 1-(4-Chlorobenzoyl)pyrazolidin-3-one CAS No. 477850-54-7

1-(4-Chlorobenzoyl)pyrazolidin-3-one

Cat. No.: B3037263
CAS No.: 477850-54-7
M. Wt: 224.64 g/mol
InChI Key: VBBNRSJEFMMXAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzoyl)pyrazolidin-3-one is a pyrazolidinone derivative characterized by a 4-chlorobenzoyl substituent at the N1 position of the pyrazolidin-3-one core. This compound is synthesized via solvent-free mechanochemical methods, such as ball milling 4-chlorophenyl hydrazine and methyl acrylate in the presence of a base, achieving high efficiency and environmental sustainability . Its CAS Registry Number is 6119-12-6, and it is primarily used in industrial and scientific research . The compound has garnered attention in drug discovery, particularly for antimalarial applications, due to its structural similarity to prodrugs targeting the Plasmodium shikimate pathway .

Properties

IUPAC Name

1-(4-chlorobenzoyl)pyrazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c11-8-3-1-7(2-4-8)10(15)13-6-5-9(14)12-13/h1-4H,5-6H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBNRSJEFMMXAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(NC1=O)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901290851
Record name 1-(4-Chlorobenzoyl)-3-pyrazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901290851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477850-54-7
Record name 1-(4-Chlorobenzoyl)-3-pyrazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477850-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorobenzoyl)-3-pyrazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901290851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorobenzoyl)pyrazolidin-3-one can be synthesized through a solvent-free method by grinding 4-chlorophenyl hydrazine and methyl acrylate in the presence of a base in a ball mill . This method is environmentally friendly as it avoids the use of harmful organic solvents. The reaction conditions involve mild temperatures and the use of relatively weak bases, making it a more sustainable approach compared to traditional methods.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar mechanochemical techniques, such as ball milling, to ensure high yield and purity. The scalability of this method makes it suitable for large-scale production, reducing the environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzoyl)pyrazolidin-3-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert it into different pyrazolidinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzoyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) and other oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Pyrazole derivatives.

    Reduction: Reduced pyrazolidinone derivatives.

    Substitution: Substituted pyrazolidinone derivatives.

Scientific Research Applications

1-(4-Chlorobenzoyl)pyrazolidin-3-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzoyl)pyrazolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.

Comparison with Similar Compounds

Structural Analogs with Modified Aryl Substituents

Thiosemicarbazide Derivatives (Compounds 11–14)
Compounds 11–14 (Table 1) feature a 4-chlorobenzoyl group linked to thiosemicarbazide with varying aryl substituents (e.g., 2-fluorophenyl, 2,4-difluorophenyl). These analogs exhibit high synthesis yields (85–93%) and demonstrate the impact of electron-withdrawing groups on stability and reactivity. For instance, compound 14 (2,4-dichlorophenyl substituent) shows enhanced yield (90%) compared to compound 13 (2,4-difluorophenyl, 85%), suggesting halogenation improves reaction efficiency .

Table 1: Comparison of Thiosemicarbazide Derivatives

Compound Substituent Yield (%) CAS Registry Number
11 4-Acetylphenyl 86 891560-05-7
12 2-Fluorophenyl 93 894226-79-0
13 2,4-Difluorophenyl 85 891552-00-4
14 2,4-Dichlorophenyl 90 891643-33-7

Pyrazolone Derivatives 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one () replaces the benzoyl group with a phenyl ring, resulting in distinct dihedral angles between the pyrazolone core and substituents (18.23° for 4-chlorophenyl, 8.35° for phenyl).

Chloroacetyl Analog
1-(2-Chloroacetyl)pyrazolidin-3-one (CAS: 205829-17-0) substitutes the benzoyl group with a chloroacetyl moiety. This modification reduces molecular weight (162.57 g/mol vs. ~245 g/mol for 1-(4-chlorobenzoyl)pyrazolidin-3-one) and alters reactivity due to the electrophilic chloroacetyl group .

Melting Points and Stability

  • This compound: No explicit melting point reported, but its thiosemicarbazide analogs exhibit stability up to 435–436 K .

Toxicity and Safety this compound’s safety data sheet highlights risks associated with inhalation and recommends industrial/research use only . Its analogs, such as nitrofen derivatives, may carry toxic alerts (e.g., mutagenicity) .

Biological Activity

1-(4-Chlorobenzoyl)pyrazolidin-3-one, a compound with the chemical formula C10_{10}H8_{8}ClN2_{2}O, has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolidinone core substituted with a 4-chlorobenzoyl group. Its structural characteristics contribute to its reactivity and interaction with various biological targets.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered drug metabolism and potential therapeutic outcomes .
  • Antioxidant Properties : Studies suggest that this compound may possess antioxidant capabilities, helping to mitigate oxidative stress in cells, which is crucial for preventing cellular damage .
  • Antimicrobial Activity : Preliminary investigations indicate that it may exhibit antimicrobial properties against certain bacterial strains, although further studies are needed to establish its efficacy and mechanism .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Description Reference
Enzyme InhibitionInhibits specific metabolic enzymes
AntioxidantReduces oxidative stress in cellular models
AntimicrobialEffective against certain bacterial strains
CytotoxicityExhibits cytotoxic effects in cancer cell lines

Case Studies

  • Cytotoxicity in Cancer Research : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant cell death at higher concentrations, suggesting potential as an anticancer agent. The study highlighted the need for further investigation into its selectivity and mechanism of action against cancer cells .
  • Enzymatic Studies : Another research effort utilized NICEdrug.ch to analyze the compound's interaction with metabolic enzymes. The findings revealed that this compound could modulate enzyme activity, potentially affecting drug metabolism pathways and influencing therapeutic strategies for drug repurposing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorobenzoyl)pyrazolidin-3-one
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorobenzoyl)pyrazolidin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.